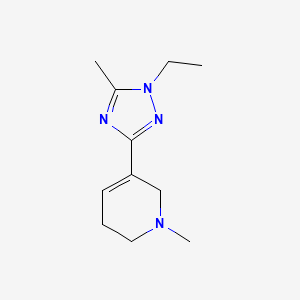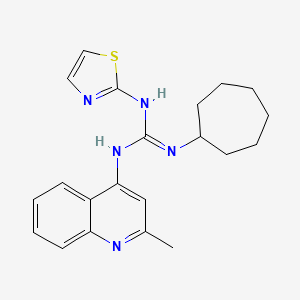
2,3-Dihydro-1-benzofuran-6-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydrobenzofuran-6-thiol is a sulfur-containing heterocyclic compound It features a benzofuran ring system with a thiol group (-SH) attached at the 6th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydrobenzofuran-6-thiol typically involves the cyclization of appropriate precursorsAnother approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or aryl acetylenes using transition-metal catalysis .
Industrial Production Methods: Industrial production of 2,3-Dihydrobenzofuran-6-thiol can be achieved through eco-friendly methods such as fast pyrolysis of biomass. For instance, the fast pyrolysis of Dendrocalamus asper biomass has been shown to yield significant quantities of 2,3-Dihydrobenzofuran-6-thiol .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Dihydrobenzofuran-6-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Sulfides.
Substitution: Thioethers.
Applications De Recherche Scientifique
2,3-Dihydrobenzofuran-6-thiol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Mécanisme D'action
The biological activity of 2,3-Dihydrobenzofuran-6-thiol is primarily attributed to its ability to interact with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. This mechanism is particularly relevant in its anticancer and antibacterial activities, where it disrupts essential cellular processes .
Comparaison Avec Des Composés Similaires
Benzofuran: Lacks the thiol group, resulting in different chemical and biological properties.
2,3-Dihydrobenzofuran: Similar structure but without the thiol group, leading to reduced reactivity in certain reactions.
Benzothiophene: Contains a sulfur atom in the ring, offering different electronic properties and reactivity.
Uniqueness: 2,3-Dihydrobenzofuran-6-thiol is unique due to the presence of both the benzofuran ring and the thiol group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Propriétés
Numéro CAS |
90590-08-2 |
|---|---|
Formule moléculaire |
C8H8OS |
Poids moléculaire |
152.22 g/mol |
Nom IUPAC |
2,3-dihydro-1-benzofuran-6-thiol |
InChI |
InChI=1S/C8H8OS/c10-7-2-1-6-3-4-9-8(6)5-7/h1-2,5,10H,3-4H2 |
Clé InChI |
IZGCQLXWBUWPGO-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C1C=CC(=C2)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Carbamic acid, [4-(2-benzofuranyl)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B15210307.png)




![2,3-Dihydroimidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B15210323.png)

![3-{2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butanamido}-N-{4-[(E)-(4-methoxyphenyl)diazenyl]-5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}benzamide](/img/structure/B15210332.png)






